2-bromo-6-nitro-1H-indole

Catalog No.
S12317917
CAS No.
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-6-nitro-1H-indole

Product Name

2-bromo-6-nitro-1H-indole

IUPAC Name

2-bromo-6-nitro-1H-indole

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H

InChI Key

SFZOOEIHEHKAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Br

2-Bromo-6-nitro-1H-indole is a chemical compound characterized by a bromine atom at the second position and a nitro group at the sixth position of the indole ring. Its molecular formula is C8H5BrN2O2C_8H_5BrN_2O_2, with a molecular weight of approximately 241.04 g/mol. This compound is part of the indole family, known for its diverse biological activities and applications in medicinal chemistry.

The reactivity of 2-bromo-6-nitro-1H-indole can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines or other derivatives. Additionally, it can engage in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group, which can direct incoming substituents to positions ortho or para relative to itself.

Indole derivatives, including 2-bromo-6-nitro-1H-indole, exhibit a range of biological activities. Research indicates potential antimicrobial properties, particularly against bacterial strains. The compound has also been studied for its effects on various biological pathways, including inhibition of enzymes like cystathionine gamma-lyase, which is involved in sulfur metabolism and may play a role in cancer progression .

Several synthetic routes have been developed for the preparation of 2-bromo-6-nitro-1H-indole:

  • Bromination of Indole: Starting from 6-nitroindole, bromination can be performed using bromine or brominating agents.
  • Reductive Cyclization: Nitro compounds can be cyclized under reductive conditions to form indoles, which may then be brominated .
  • Functionalization Techniques: Various methodologies such as Fischer indolization and other transformations involving substituted anilines have been explored for synthesizing indole derivatives .

2-Bromo-6-nitro-1H-indole finds applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing bioactive compounds and pharmaceuticals.
  • Material Science: Utilized in developing organic electronic materials due to its unique electronic properties.
  • Chemical Probes: It serves as a tool for studying biological processes and mechanisms in cellular systems.

Studies on the interaction of 2-bromo-6-nitro-1H-indole with biological targets have revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its interaction with cystathionine gamma-lyase has been investigated, highlighting its role in modulating sulfur metabolism and potential implications in cancer therapy .

Several compounds share structural similarities with 2-bromo-6-nitro-1H-indole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Properties
3-Bromo-6-nitro-1H-indoleBromine at the third positionDifferent electrophilic properties
4-Bromo-6-nitro-1H-indoleBromine at the fourth positionPotentially different biological activity
5-Bromo-6-nitro-1H-indoleBromine at the fifth positionVarying reactivity due to position
6-Amino-2-bromoindoleAmino group instead of nitroEnhanced biological activity

These compounds differ primarily in their substituents' positions and types, affecting their reactivity and biological activity. The unique positioning of the bromine and nitro groups in 2-bromo-6-nitro-1H-indole contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.95344 g/mol

Monoisotopic Mass

239.95344 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types